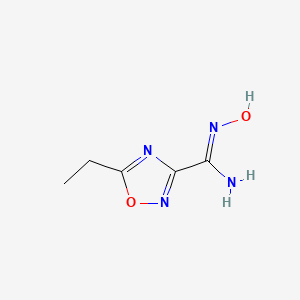
5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide: is a compound with a mouthful of a name, but its structure holds intriguing possibilities. Let’s break it down:
Structure: It belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. Specifically, it features an oxadiazole ring with an ethyl group (C₂H₅) and an N-hydroxy group (–OH) attached. The carboximidamide moiety adds further complexity.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. Here’s a simplified route:
Formation of Amidoxime (Intermediate):
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: The N-hydroxy group can undergo oxidation to form a nitro group.
Substitution: The ethyl group can be substituted with other functional groups.
Hydrolysis: The carboximidamide group can hydrolyze to yield carboxylic acid and amidoxime.
Oxidation: Nitric acid (HNO₃) or other oxidizing agents.
Substitution: Various alkylating agents or nucleophiles.
Hydrolysis: Acidic or basic conditions.
- Oxidation: Nitro derivatives.
- Substitution: Various derivatives with modified ethyl groups.
- Hydrolysis: Carboxylic acid and amidoxime.
Scientific Research Applications
This compound finds applications across scientific domains:
Chemistry: As a versatile building block for designing new molecules.
Biology: Potential bioactive properties.
Medicine: Investigated for antimicrobial, antiviral, and antileishmanial activities.
Industry: Its derivatives may serve as intermediates in drug development .
Mechanism of Action
The precise mechanism remains an active area of research. its N-hydroxy group suggests potential involvement in redox processes, enzyme inhibition, or metal chelation.
Properties
Molecular Formula |
C5H8N4O2 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
5-ethyl-N'-hydroxy-1,2,4-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C5H8N4O2/c1-2-3-7-5(9-11-3)4(6)8-10/h10H,2H2,1H3,(H2,6,8) |
InChI Key |
VLGPAIFKLCTJBX-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=NC(=NO1)/C(=N/O)/N |
Canonical SMILES |
CCC1=NC(=NO1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


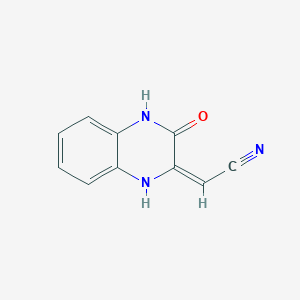
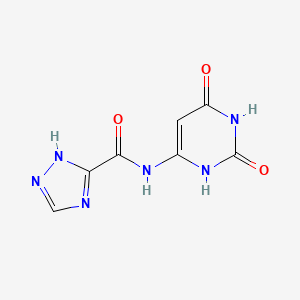


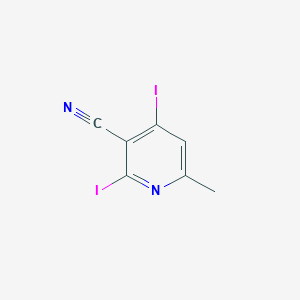
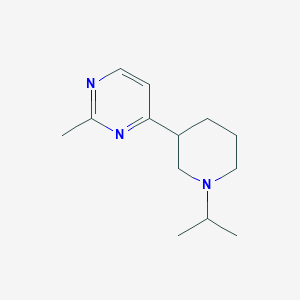

![11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13102152.png)

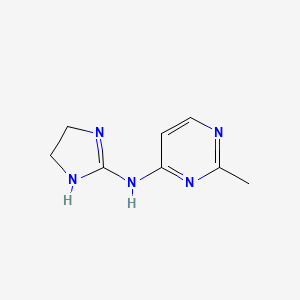
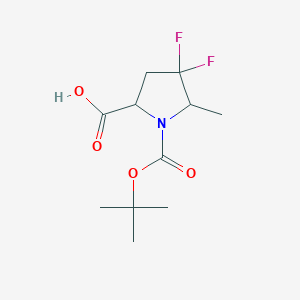
![6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13102178.png)

![17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8,10,12,19(28),21,23,25,29,31,33,35,38,40,42-octadecaene-4,7,14,20,27,37-hexone](/img/structure/B13102188.png)
